(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[[2-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,9-10H,5-8H2/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZICBBGACFBHA-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The final step often involves the formation of the methylene bridge, which can be achieved using various reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reactions, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one (CAS 866050-94-4): This positional isomer features the -CF₃ group at the 3-position of the phenyl ring. Molecular weight: 281.27 g/mol (C₁₅H₁₄F₃NO) .
- (2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS 53898-72-9): Substitution with two chlorine atoms at the 2- and 4-positions increases molecular weight (282.17 g/mol, C₁₄H₁₃Cl₂NO) and enhances lipophilicity compared to the trifluoromethyl analog. Chlorine’s electronegativity may influence redox-sensitive pathways, as seen in related indole analogs .
- (2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS 54529-43-0): A single chlorine at the 4-position reduces molecular weight (247.72 g/mol, C₁₄H₁₄ClNO) and may improve solubility compared to dihalogenated analogs. Positional effects on biological activity remain underexplored .
Data Table: Key Properties of Selected Analogs
Biological Activity
The compound (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one (CAS: 866149-09-9) belongs to a class of bicyclic compounds that exhibit various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a bicyclic framework with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest potential activity against various bacterial strains.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in disease processes.
Antioxidant Activity
The antioxidant activity was assessed using DPPH and ABTS assays, which measure the ability to neutralize free radicals. The results showed that the compound has a significant IC50 value compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 45 ± 5 | DPPH |
| Ascorbic Acid | 30 ± 3 | DPPH |
Antimicrobial Activity
In vitro studies demonstrated the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group plays a critical role in enhancing binding affinity to target proteins, potentially influencing pathways related to oxidative stress and microbial resistance.
Case Studies
- Case Study on Antioxidant Potential : A study conducted on various derivatives of bicyclic compounds highlighted that modifications at the trifluoromethyl position significantly increased antioxidant activity, suggesting a structure-activity relationship that could be further explored for therapeutic applications.
- Antimicrobial Efficacy : In a comparative study of several azabicyclic compounds, the target compound showed superior antimicrobial properties against resistant strains, indicating its potential as a lead candidate for developing new antibiotics.
Q & A
Q. What are the standard synthetic protocols for (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one, and how can reaction conditions influence stereochemical outcomes?
The compound is synthesized via a Claisen-Schmidt condensation between 2-(trifluoromethyl)benzaldehyde and 1-azabicyclo[2.2.2]octan-3-one under acidic catalysis (e.g., p-toluenesulfonic acid in dichloromethane). The Z-configuration of the exocyclic double bond is stabilized by steric and electronic effects of the trifluoromethyl group. Reaction temperature (<40°C) and solvent polarity are critical to minimize isomerization to the E-form. Purification typically involves column chromatography with ethyl acetate/hexane gradients to isolate the desired stereoisomer .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR can confirm the bicyclic framework, exocyclic double bond (δ 7.5–8.0 ppm for aromatic protons, δ 160–170 ppm for carbonyl), and trifluoromethyl group (δ -60 to -70 ppm in F NMR).
- Mass Spectrometry (HRMS) : Molecular ion [M+H] at m/z 284.106 (calculated for CHFNO).
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the bicyclic geometry .
Q. How does the trifluoromethyl group at the 2-position influence the compound’s physicochemical properties compared to analogs with substituents at other positions (e.g., 3- or 4-trifluoromethyl)?
The 2-trifluoromethyl group enhances steric hindrance near the bicyclic core, reducing rotational freedom of the phenyl ring. This increases metabolic stability compared to 3- or 4-substituted analogs. Computational studies (e.g., LogP calculations) show higher lipophilicity (LogP ~2.8) than non-fluorinated analogs, improving membrane permeability .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy for this compound?
Discrepancies often arise from differences in assay conditions (e.g., protein binding, pH) or metabolic instability. Solutions include:
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., oxidation of the bicyclic amine).
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics under physiological conditions.
- Proteolysis-Targeting Chimeras (PROTACs) : Enhance target engagement by linking the compound to E3 ligase ligands .
Q. How can computational methods optimize the design of derivatives with improved kinase selectivity?
- Molecular Docking : Use crystal structures of kinase domains (e.g., c-KIT or EGFR) to model interactions. The trifluoromethyl group often occupies hydrophobic pockets, while the bicyclic amine forms hydrogen bonds with catalytic lysines.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing trifluoromethyl with cyano).
- ADMET Predictions : Prioritize derivatives with balanced solubility (≥50 μM) and CYP450 inhibition profiles .
Q. What experimental approaches validate the compound’s mechanism of action in antitumor studies when conflicting results arise from different cell lines?
- Transcriptomic Profiling : Compare gene expression patterns in sensitive vs. resistant cell lines (e.g., RNA-seq to identify dysregulated pathways like apoptosis or cell cycle arrest).
- CRISPR-Cas9 Knockout Screens : Identify genetic modifiers of drug response (e.g., BCL-2 family genes).
- Pharmacodynamic Biomarkers : Measure phosphorylation status of downstream targets (e.g., ERK or AKT) via Western blot .
Key Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to resolve E/Z isomers.
- In Vivo Testing : Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) for bioavailability studies.
- Data Reproducibility : Validate enzyme inhibition assays with positive controls (e.g., imatinib for c-KIT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
